(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one
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Overview
Description
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromomethyl group and a hydroxy group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of (4S,5S)-4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like PCC in dichloromethane or Jones reagent in acetone.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation Reactions: Formation of the corresponding oxolanone with a carbonyl group.
Reduction Reactions: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds and participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
- (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
- (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane
- (1R,2S)-1-((2R,3R,4R)-2-bromo-4-chloropentan-3-yl)-2-methylcyclobutane
Uniqueness
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its combination of a bromomethyl group and a hydroxy group on an oxolanone ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXHXHETLVPKE-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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